Stereoselective Metabolism: (S)-Enantiomer Plasma Levels are 3-4x Higher than (R)-Enantiomer in vivo
Tazofelone demonstrates significant stereoselective metabolism. In vivo studies in rats and dogs dosed orally and intravenously showed that plasma concentrations of the (S)-tazofelone enantiomer exceeded those of the (R)-tazofelone enantiomer by a factor of 3 to 4 [1]. This differential exposure is a critical differentiator from achiral COX-2 inhibitors and directly impacts pharmacological activity.
| Evidence Dimension | In Vivo Plasma Concentration Ratio |
|---|---|
| Target Compound Data | (S)-Tazofelone : (R)-Tazofelone = 3:1 to 4:1 |
| Comparator Or Baseline | (R)-Tazofelone (baseline) |
| Quantified Difference | 3-4 fold higher exposure for (S)-enantiomer |
| Conditions | Rats and dogs, oral and intravenous dosing |
Why This Matters
This data is essential for researchers who need to account for enantiomer-specific effects in their studies, which is not a consideration with achiral COX-2 inhibitors.
- [1] Clay, M. P., Hanssen, B. R., Surapaneni, S. S., & Lindstrom, T. D. (1999). Stereoselective metabolism of tazofelone, an anti-inflammatory bowel disease agent, in rats and dogs and in human liver microsomes. Chirality, 11(3), 233-240. View Source
